5-Methoxy-2-methylimidazo[1,2-a]pyrazine 5-Methoxy-2-methylimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18332378
InChI: InChI=1S/C8H9N3O/c1-6-5-11-7(10-6)3-9-4-8(11)12-2/h3-5H,1-2H3
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

5-Methoxy-2-methylimidazo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC18332378

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-methylimidazo[1,2-a]pyrazine -

Specification

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 5-methoxy-2-methylimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C8H9N3O/c1-6-5-11-7(10-6)3-9-4-8(11)12-2/h3-5H,1-2H3
Standard InChI Key VRFRGEYKLUYCOM-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=CN=CC2=N1)OC

Introduction

Chemical Identity and Structural Features

5-Methoxy-2-methylimidazo[1,2-a]pyrazine belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused bicyclic system containing nitrogen atoms at positions 1, 3, and 8 of the pyrazine ring . The compound’s molecular formula is C₉H₁₀N₃O₂, with a molecular weight of 192.20 g/mol and an exact mass of 192.0773 . Key physicochemical properties include a polar surface area (PSA) of 67.49 Ų and a calculated partition coefficient (LogP) of 0.736, suggesting moderate hydrophobicity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀N₃O₂
Molecular Weight192.20 g/mol
Exact Mass192.0773
Polar Surface Area (PSA)67.49 Ų
LogP0.736
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The methoxy group at position 5 and methyl substituent at position 2 influence electronic distribution and steric interactions, which are critical for biological activity .

Pharmacological Applications

ATPase Inhibition

Imidazo[1,2-a]pyrazines exhibit inhibitory activity against ATP-dependent enzymes. In a landmark study, compound 14 (a 3-aryl imidazo[1,2-a]pyrazine) demonstrated competitive inhibition of Helicobacter pylori VirB11 ATPase with an IC₅₀ of 7 µM . Structural analogs like 5-methoxy-2-methylimidazo[1,2-a]pyrazine may exploit similar binding interactions, targeting the ATP-binding pocket through π-π stacking and hydrogen bonding .

Table 2: Biological Activity of Selected Imidazo[1,2-a]pyrazines

CompoundTargetIC₅₀/EC₅₀Mechanism
Compound 14 VirB11 ATPase7 µMCompetitive ATP inhibition
Imidazo[1,2-a]pyrazineAKT Kinase250 nMATP-binding site blockade

Structure-Activity Relationship (SAR)

  • Position 2: Methyl groups enhance metabolic stability by reducing oxidative degradation .

  • Position 5: Methoxy substituents improve solubility and modulate electronic effects, potentially enhancing target engagement .

  • Position 3: Aryl groups (e.g., phenyl) increase hydrophobic interactions with enzyme active sites .

Analytical Characterization

The compound is typically characterized using:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ring proton environments .

  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

  • X-ray Crystallography: Resolves spatial arrangement of the bicyclic core and substituents .

Regulatory and Industrial Considerations

The compound falls under HS code 2933990090 ("heterocyclic compounds with nitrogen heteroatoms"), attracting a 6.5% MFN tariff . Industrial-scale synthesis requires optimization of yield and purity, with potential applications in pharmaceuticals and agrochemicals.

Future Directions

  • Bivalent Inhibitors: Conjugating imidazo[1,2-a]pyrazines to peptide motifs could enhance selectivity, as explored in Sayer’s work .

  • Prodrug Development: Modifying the methoxy group to improve bioavailability warrants investigation.

  • Target Expansion: Screening against emerging targets (e.g., SARS-CoV-2 main protease) could unlock new therapeutic avenues.

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